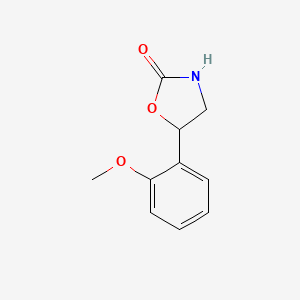

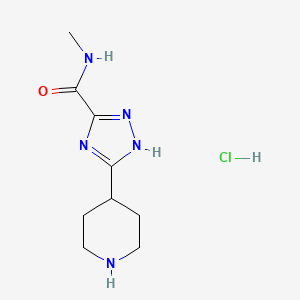

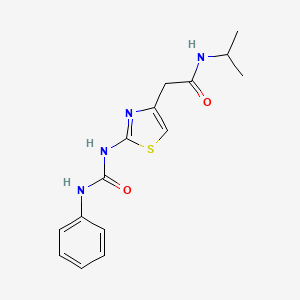

N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)acetamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a thiol group (-SH), and a chlorobenzyl group (C6H4Cl-CH2-). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis

The compound could participate in a variety of chemical reactions, thanks to its functional groups. For example, the thiol group could undergo oxidation reactions, and the amide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the amide and thiol groups could make the compound polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

- Researchers synthesized derivatives of this compound and evaluated their anticancer activities. For instance, Evren et al. (2019) focused on 5-methyl-4-phenyl thiazole derivatives, showing potential anticancer activity against human lung adenocarcinoma cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). Similarly, Yurttaş et al. (2015) synthesized benzothiazole derivatives with different heterocyclic rings, revealing significant anticancer activity against several cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial Activity

- Gullapelli et al. (2014) synthesized and tested compounds for antibacterial activity, contributing to the understanding of potential applications in combating bacterial infections (Gullapelli, Thupurani, & Brahmeshwari, 2014).

Anthelmintic Evaluation

- Kumar and Sahoo (2014) conducted a study on novel synthesized 1,2,4-triazole compounds clubbed with the benzimidazole ring, exhibiting good anthelmintic activity against Pheretima posthumous (Kumar & Sahoo, 2014).

Antioxidant and Anti-microbial Activities

- Ravindernath et al. (2013) focused on the synthesis of benzo[d]imidazolyl chromeno[2,3-d]pyrimidinones, screening them for anti-microbial and anti-oxidant activities (Ravindernath, Reddy, & Sunil, 2013).

Catalysis and Chemical Synthesis

- Serafimidou et al. (2008) explored the use of an acetamide derivative with imidazole rings as a catalyst for alkene epoxidation, demonstrating its effectiveness in homogeneous and heterogenized forms (Serafimidou, Stamatis, & Louloudi, 2008).

Novel Compound Synthesis

- Modder et al. (2010) reported on the synthesis of a compound involving unmasked imidazole-ring systems, overcoming challenges in forming amide bonds (Modder, Klerk-Engels, Ankersmit, Vrieze, & Koten, 2010).

Pharmaceutical Applications

- Shibuya et al. (2018) discovered a clinical candidate compound with potential use in therapeutic applications, highlighting its aqueous solubility and potency (Shibuya, Kawamine, Ozaki, Ohgiya, Edano, Yoshinaka, & Tsunenari, 2018).

Anticonvulsant Activity

- Aktürk et al. (2002) synthesized derivatives to study their anticonvulsant activity, identifying the most active compound in the series (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Drug Metabolism

- Kim et al. (2005) investigated the metabolism of a novel antiangiogenic agent, KR-31831, in rats, providing insight into its metabolic pathways (Kim, Paek, Ji, Lee, Yi, & Lee, 2005).

Antibacterial Derivatives

- Ramalingam et al. (2019) synthesized acetamide derivatives with significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Coordination Complexes and Antioxidant Activity

- Chkirate et al. (2019) constructed novel coordination complexes and evaluated their antioxidant activity (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-[4-(hydroxymethyl)-2-sulfanylidene-1H-imidazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2S/c14-10-3-1-9(2-4-10)5-15-12(19)7-17-11(8-18)6-16-13(17)20/h1-4,6,18H,5,7-8H2,(H,15,19)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIKUJLEKUDEDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CN2C(=CNC2=S)CO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

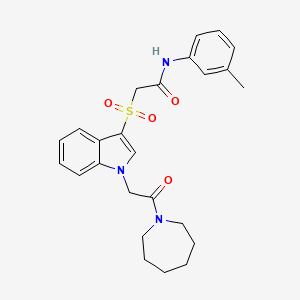

![1-benzyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2625399.png)

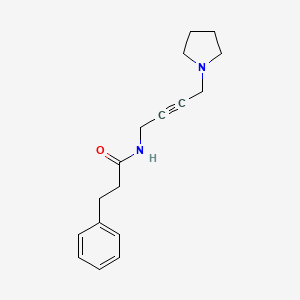

![6-(4-fluorobenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2625401.png)

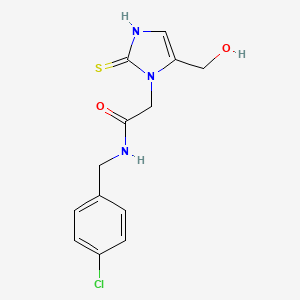

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2625411.png)

![Ethyl 4-[[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2625412.png)

![5-(3-chloro-4-methoxyphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2625415.png)